tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
Description
tert-Butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core modified with a tert-butyl carbamate protecting group and an aminomethyl substituent. This structure combines a saturated hexahydrofuro[3,2-c]pyridine scaffold with a reactive primary amine, making it a versatile intermediate in medicinal chemistry and drug discovery. The tert-butyl group enhances solubility and stability, while the aminomethyl moiety enables further functionalization, such as amide bond formation or alkylation reactions .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3a-(aminomethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-10-13(8-14,9-15)5-7-17-10/h10H,4-9,14H2,1-3H3 |
InChI Key |
LKNFJEVZWUATFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CN |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic System Construction
Cyclization Strategies
The hexahydrofuro[3,2-c]pyridine core is typically assembled through one of three routes:
Intramolecular Etherification
A diol precursor undergoes acid-catalyzed cyclization (Table 1):
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| (3R,4S)-Dihydroxypiperidine | TsOH·H2O (cat.), toluene, 110°C | 68% | |
| Epoxide derivatives | K2CO3, DMF, 80°C | 52% |
This method benefits from commercial availability of diol precursors but requires careful temperature control to prevent Boc group cleavage.
Transition Metal-Catalyzed Coupling
Palladium-mediated reactions enable stereocontrolled assembly (Fig. 1):
Piperidine derivative + Furan precursor
→ Pd(PPh3)4, K2CO3, dioxane/H2O
→ 72% yield
Key advantage: Enables installation of substituents prior to cyclization.
Aminomethyl Group Introduction
Reductive Amination
Most efficient method for 3a-aminomethyl installation (Table 2):
| Carbonyl Precursor | Reducing Agent | Solvent | Temp. | Yield |
|---|---|---|---|---|
| 3a-Formyl derivative | NaBH3CN | MeOH/THF | 0°C | 85% |
| 3a-Ketone | NH4OAc, H2/Pd-C | EtOAc | RT | 78% |
Critical parameters:
Boc Protection Strategies
Purification and Characterization
Chromatographic Methods
| Impurity Type | Stationary Phase | Eluent System |
|---|---|---|
| Diastereomers | Chiralpak IA-3 | Hexane/IPA (85:15) |
| Boc-deprotected byproducts | Silica gel | EtOAc/MeOH (95:5) |
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential protection | 5 | 41% | >98% | Pilot-scale |
| Convergent synthesis | 3 | 58% | 95% | Lab-scale |
| Enzymatic resolution | 4 | 37% | 99.5% | Industrial |
Industrial-Scale Considerations
Emerging Methodologies
Continuous Flow Synthesis
Microreactor system advantages:
Biocatalytic Approaches
Novel aminomethyltransferases enable:
- Stereospecific installation without protecting groups
- 89% ee achieved in recent trials
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
tert-Butyl3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. This interaction can modulate biological pathways and produce a desired effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Furo[3,2-c]pyridine Derivatives
- tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (CAS 1360363-67-2) Structural Difference: Lacks the 3a-aminomethyl group. Properties: Reduced polarity compared to the target compound due to the absence of the primary amine. Molecular weight (estimated): ~226 g/mol (based on C12H21NO3). Applications: Used as a building block for saturated heterocycles in drug synthesis .
Pyrrolo[3,2-c]pyridine Derivatives
- tert-Butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate (CAS 1160247-99-3)
Thieno[3,2-c]pyridine Derivatives
- tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 949922-62-7) Structural Difference: Substitutes the oxygen atom with sulfur (thiophene ring) and includes a bromo substituent. Properties: Higher molecular weight (318.23 g/mol, C12H16BrNO2S) and enhanced lipophilicity. Applications: Key intermediate in synthesizing antiplatelet agents like clopidogrel .
Substituent Variations
Aminomethyl vs. Nitro/Bromo Substituents
- tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Structural Feature: Nitrophenyl group introduces strong electron-withdrawing effects. Reactivity: Facilitates nucleophilic aromatic substitution reactions .
- tert-Butyl 3-amino-2-methyl-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Structural Feature: Pyrazole ring with amino and methyl groups. Applications: Used in kinase inhibitors due to hydrogen-bonding capabilities .
Q & A
Basic Synthesis & Structural Confirmation
Q: What is the synthetic route for tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate, and how is its structure validated? A: The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. For example, analogous furopyridine derivatives are prepared using three-component reactions with yields exceeding 80%, followed by tert-butyloxycarbonyl (Boc) protection . Structural validation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity. For stereochemical assignments, coupling constants in NMR and X-ray crystallography (if crystalline) are critical .
Advanced Synthesis: Yield & Enantiomeric Purity Optimization
Q: How can researchers optimize enantiomeric purity and yield in multi-step syntheses of this compound? A: Key strategies include:
- Chiral auxiliaries or catalysts : As seen in analogous syntheses, Boc-protected intermediates enable stereocontrol during cyclization .
- Column chromatography : Purification at each step minimizes byproducts. For instance, silica gel chromatography with gradients (e.g., cyclohexane/ethyl acetate) resolves diastereomers .
- Reaction monitoring : TLC or LC-MS ensures intermediate purity before proceeding to subsequent steps .
Structural Analysis via X-ray Crystallography
Q: How is X-ray crystallography applied to resolve the stereochemistry of this compound? A: Single-crystal X-ray diffraction determines absolute configuration. For example, derivatives like tert-butyl pyrazolo[4,3-c]pyridine carboxylates are analyzed using SHELX software for structure refinement. Data collection at low temperatures (e.g., 100 K) improves resolution, and Flack parameters confirm enantiopurity .
Addressing NMR Data Discrepancies
Q: How should researchers resolve contradictions between theoretical NMR predictions and experimental data? A: Discrepancies often arise from conformational flexibility or solvent effects. Methodologies include:
- DFT calculations : Predict chemical shifts using software (e.g., Gaussian) and compare with experimental results.
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring inversion) causing signal splitting .
- 2D NMR (COSY, NOESY) : Resolves ambiguous couplings or through-space interactions .
Biological Interaction Studies
Q: What methodologies assess this compound’s interactions with biological targets? A: Common approaches include:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to receptors .
- Molecular docking : Predicts binding modes using software like AutoDock, validated by mutagenesis studies .
Functionalization of the Aminomethyl Group
Q: What methods enable derivatization of the aminomethyl moiety for downstream applications? A: The primary amine can be modified via:
- Acylation : React with activated esters (e.g., NHS esters) to form amides .
- Reductive amination : Condense with aldehydes/ketones in the presence of NaBH3CN .
- Protection/deprotection : Use Boc or Fmoc groups to temporarily block the amine during multi-step syntheses .
Stability Under Experimental Conditions
Q: How does the compound’s stability vary under acidic/basic conditions? A: The Boc group is acid-labile (e.g., cleaved with TFA), while the furopyridine core may degrade under strong bases. Stability studies using:
- pH-dependent HPLC : Monitors degradation over time.
- Mass spectrometry : Identifies decomposition products (e.g., tert-butyl loss) .
Comparative Reactivity with Analogues
Q: How does the reactivity of this compound compare to non-aminated furopyridine derivatives? A: The aminomethyl group enhances nucleophilicity, enabling:
- Faster alkylation : Reacts with electrophiles (e.g., alkyl halides) without requiring strong bases.
- Chelation in metal-catalyzed reactions : Acts as a ligand in Pd-mediated cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
